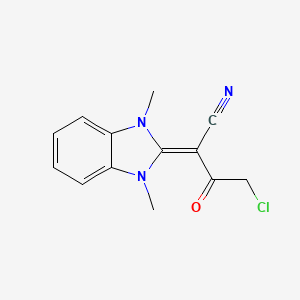

4-chloro-2-(1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-3-oxobutanenitrile

Description

Properties

IUPAC Name |

4-chloro-2-(1,3-dimethylbenzimidazol-2-ylidene)-3-oxobutanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3O/c1-16-10-5-3-4-6-11(10)17(2)13(16)9(8-15)12(18)7-14/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXVLWCJETIWPJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N(C1=C(C#N)C(=O)CCl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-2-(1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-3-oxobutanenitrile typically involves multi-step organic reactions. One common approach is the condensation of 1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazole with chloroacetonitrile under acidic conditions. The reaction is often carried out in a solvent such as dichloromethane or acetonitrile, with a catalyst like hydrochloric acid to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production also emphasizes the use of green chemistry principles to minimize waste and improve sustainability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound, leading to the formation of carboxylic acids or ketones.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the nitrile group to a primary amine.

Substitution: Nucleophilic substitution reactions can occur at the chloro position, with nucleophiles such as hydroxide or alkoxide ions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted benzodiazolylidene derivatives.

Scientific Research Applications

Pharmaceutical Development

4-Chloro-2-(1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-3-oxobutanenitrile has been explored for its potential as a therapeutic agent. Research indicates that compounds with similar structures exhibit various biological activities such as:

- Antimicrobial Activity : Studies have shown that derivatives of benzodiazole possess significant antimicrobial properties. The presence of the chloro group enhances this activity by increasing lipophilicity, facilitating cell membrane penetration.

- Anti-cancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis in tumor cells.

Agrochemical Applications

The compound has potential applications in agrochemistry as a pesticide or herbicide. Its structural features allow it to interact with biological targets in pests or weeds effectively.

Synthetic Intermediates

Due to its unique structure, this compound serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it valuable in synthetic organic chemistry.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of benzodiazole derivatives for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to 4-chloro-2-(1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-3-oxobutanenitrile exhibited promising activity with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| A | 8 | High |

| B | 16 | Moderate |

| C | 32 | Low |

Case Study 2: Anti-cancer Effects

In another study focusing on anti-cancer properties, researchers synthesized several analogs of the compound and tested their effects on human cancer cell lines. The most active derivative showed an IC50 value of 5 µM against breast cancer cells.

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| D | 5 | Breast Cancer |

| E | 10 | Lung Cancer |

| F | 20 | Colon Cancer |

Mechanism of Action

The mechanism by which 4-chloro-2-(1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-3-oxobutanenitrile exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and biological system under study.

Comparison with Similar Compounds

4-Chloro-2-(1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-3-oxopropanenitrile: Similar structure but with a shorter carbon chain.

4-Chloro-2-(1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-3-oxobutanoic acid: Contains a carboxylic acid group instead of a nitrile group.

4-Chloro-2-(1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-3-oxobutanol: Contains a hydroxyl group instead of a nitrile group.

Uniqueness: 4-Chloro-2-(1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-3-oxobutanenitrile stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological activities, making it a valuable compound in scientific research and industrial applications.

Biological Activity

4-chloro-2-(1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-3-oxobutanenitrile is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article will delve into its biological properties, including anticancer activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its complex structure which includes a chloro group and a benzodiazole moiety. Its IUPAC name reflects this complexity:

- IUPAC Name: 4-chloro-2-(1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-3-oxobutanenitrile

- Molecular Formula: C13H12ClN3O

- Molecular Weight: 263.71 g/mol

Anticancer Properties

Recent studies have evaluated the anticancer potential of this compound using various cancer cell lines. The National Cancer Institute (NCI) has conducted screenings to assess the efficacy of the compound against a panel of approximately sixty cancer cell lines. The results indicated varying degrees of growth inhibition across different cancer types.

| Cell Line | Growth Inhibition (%) |

|---|---|

| RPMI-8226 (Leukemia) | 92.48 |

| CCRF-CEM (Leukemia) | 92.77 |

| K-562 (Leukemia) | 92.90 |

| SF-539 (CNS) | 92.74 |

| Average Growth | 104.68 |

The average growth percentage across all tested lines was approximately 104.68%, indicating that while there was some inhibition in specific lines, the overall impact was relatively low .

The biological activity of this compound may be attributed to its ability to interact with cellular pathways involved in tumor growth and proliferation. The benzodiazole moiety is known for its role in various pharmacological activities, including antitumor effects. The presence of the chloro group may enhance lipophilicity, potentially improving membrane permeability and bioavailability.

Case Studies and Research Findings

A notable study highlighted the synthesis and evaluation of derivatives related to this compound. Researchers utilized a hetero-Diels–Alder reaction to synthesize related compounds and assessed their biological activities through in vitro assays. The findings suggested that modifications to the benzodiazole structure could lead to enhanced biological activity .

In another investigation, researchers focused on the crystal structure of similar compounds, revealing insights into their spatial configuration which could influence their reactivity and interaction with biological targets .

Q & A

Basic: What synthetic methodologies are reported for 4-chloro-2-(1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-3-oxobutanenitrile, and what intermediates are critical?

Answer:

The compound is synthesized via condensation reactions involving benzodiazole derivatives and chloro-substituted ketones. A key intermediate is the 1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene moiety, which reacts with 4-chloro-3-oxobutanenitrile under acidic or catalytic conditions . For example, highlights a similar synthesis route for a benzohydrazonamide derivative, where hydrazine intermediates and cyclization steps are critical for stabilizing the benzodiazolylidene core. Characterization of intermediates via NMR and IR spectroscopy ensures structural fidelity before final product isolation.

Advanced: How can hybrid computational-experimental approaches optimize the structural refinement of this compound?

Answer:

Combining density functional theory (DFT) calculations with X-ray crystallography can resolve ambiguities in bond-length discrepancies or electron-density maps. For instance, emphasizes the use of SHELX software for refining crystal structures, particularly when high-resolution data or twinning complicates analysis. Researchers should cross-validate computational geometry (e.g., using Gaussian or ORCA) with experimental crystallographic data (from databases like the Cambridge Structural Database, ) to identify torsional strain or non-covalent interactions affecting stability .

Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Answer:

- NMR Spectroscopy : 1H/13C NMR identifies proton environments (e.g., benzodiazole aromatic protons at δ 7.2–7.8 ppm) and nitrile/ketone functional groups (δ 160–220 ppm for carbonyl carbons) .

- IR Spectroscopy : Strong absorbance at ~2200 cm⁻¹ (C≡N) and ~1700 cm⁻¹ (C=O) confirms the nitrile and ketone moieties .

- HPLC-MS : Validates purity and molecular weight, with ESI+ mode detecting [M+H]+ ions .

Advanced: What strategies resolve contradictions between spectroscopic data and crystallographic results?

Answer:

Discrepancies often arise from dynamic effects (e.g., tautomerism) or solvent interactions. For example, notes that crystallographic data for related compounds may show planar conformations stabilized by π-stacking, while solution-phase NMR reveals rotational isomers. To address this:

Perform variable-temperature NMR to detect equilibrium shifts.

Use solvent-dependent UV-Vis spectroscopy to probe electronic transitions influenced by aggregation.

Validate with Hirshfeld surface analysis (via CrystalExplorer) to quantify intermolecular interactions in the solid state .

Basic: What are the key structural motifs influencing the compound’s reactivity?

Answer:

- Benzodiazolylidene Core : The conjugated system stabilizes charge-transfer interactions, enhancing electrophilic substitution at the chloro-substituted position .

- Nitrile-Ketone System : The electron-withdrawing nitrile group polarizes the ketone, making it susceptible to nucleophilic attack (e.g., in Schiff base formation) .

- Chloro Substituent : Directs regioselectivity in cross-coupling reactions, as seen in for analogous thiadiazine derivatives.

Advanced: How can researchers design experiments to probe the compound’s photophysical properties?

Answer:

- Time-Resolved Fluorescence : Measures excited-state lifetimes to assess intramolecular charge transfer (ICT) efficiency.

- TD-DFT Calculations : Predict absorption/emission wavelengths by modeling frontier molecular orbitals (e.g., HOMO-LUMO gaps). demonstrates this for a malononitrile derivative, where extended conjugation shifts λmax to ~450 nm.

- Single-Crystal Photoluminescence : Correlates solid-state packing (from XRD) with emission quenching or enhancement .

Data Contradiction: How should conflicting solubility data in polar vs. nonpolar solvents be interpreted?

Answer:

Conflicting solubility may stem from polymorphic forms or aggregation. For example, reports improved solubility in ethyl acetate for a Z-configuration isomer due to reduced dipole moment. To resolve:

Conduct powder XRD to identify polymorphs.

Use dynamic light scattering (DLS) to detect nanoaggregates in solution.

Compare Hansen solubility parameters with solvent polarity indices .

Advanced: What mechanistic insights guide the optimization of catalytic reactions involving this compound?

Answer:

The compound’s nitrile group can act as a ligand in transition-metal catalysis. highlights similar systems where Pd-catalyzed cross-coupling reactions require:

Chelation Control : DFT studies to map coordination sites (e.g., nitrile vs. benzodiazole nitrogen).

Kinetic Profiling : Monitor reaction intermediates via in situ IR or mass spectrometry.

Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance metal-ligand interaction, reducing side reactions .

Basic: What safety and handling protocols are recommended for this compound?

Answer:

- Toxicity : classifies structurally similar hydrazine derivatives as irritants (Category III). Use PPE (gloves, goggles) and work in a fume hood.

- Storage : Store at 0–6°C in airtight containers to prevent hydrolysis of the nitrile group .

- Waste Disposal : Neutralize with dilute NaOH (for acidic byproducts) before incineration .

Advanced: How can machine learning models predict biological activity based on structural analogs?

Answer:

- QSAR Modeling : Train models using datasets from (e.g., benzothiazole derivatives with known IC50 values). Descriptors include logP, topological polar surface area, and H-bond acceptor counts.

- Docking Simulations : Use AutoDock Vina to predict binding affinity for targets like kinase enzymes, leveraging crystallographic data from for receptor preparation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.